Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Descripción general

Descripción

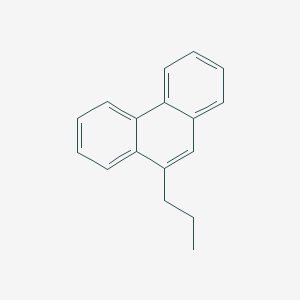

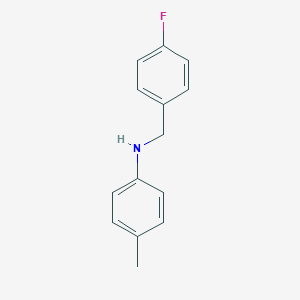

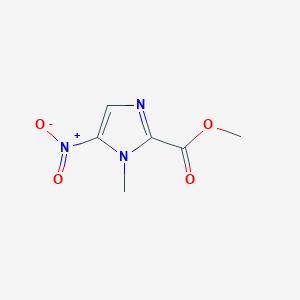

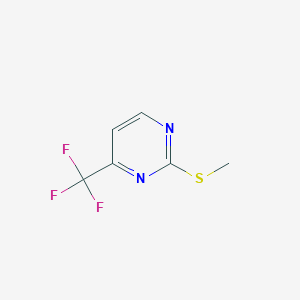

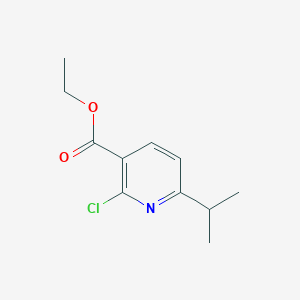

“Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” is a chemical compound with the molecular weight of 185.14 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring with a nitro group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, imidazole derivatives are known to exhibit a variety of biological activities .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has shown that derivatives of methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate exhibit significant antibacterial and antitrichomonal activity. This was evident in a study where various 2-nitro-1H-imidazoles with selected functional groups demonstrated substantial antimicrobial efficacy (Cavalleri, Volpe, & Arioli, 1977).

Crystallography and Molecular Structure

The compound has been studied for its crystallographic properties. An instance is the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, which leads to the formation of a dihydrate form. The structure of this dihydrate form has been analyzed through X-ray crystallography, revealing a flat molecular structure with hydrogen bonding (Wu, Liu, & Ng, 2005).

Drug Synthesis and Inhibition Studies

A study based on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives highlighted their potent β-glucuronidase inhibitory activity. This indicates their potential in drug development and therapeutic applications (Salar et al., 2017).

Photochemical Properties

The compound's photochemical behavior in water-containing solutions was studied, leading to the discovery of its photorearrangement properties. This research is crucial in understanding the compound's stability and reaction under various environmental conditions (Pfoertner & Daly, 1987).

Antifungal and Genotoxic Properties

Research into the antifungal and genotoxic properties of 1-methyl-1H-imidazoles derivatives, including 1-methyl-5-nitro-1H-imidazole-2-carboxylate, has been conducted. This study provides insights into the compound's biological effects and potential medical applications, especially in treating fungal infections (Zani et al., 1995).

Energetic Materials Research

The compound has been studied as a precursor for the synthesis of energetic bicyclic azolium salts. These studies are significant in the field of materials science, especially for developing high-density materials with potential applications in various industries (Gao, Ye, Twamley, & Shreeve, 2006).

Mass Spectrometry Analysis

Detailed mass spectrometry studies of this compound and its derivatives have been conducted. These studies are essential for understanding the compound's molecular structure and behavior under mass spectrometric analysis (Cert, Delgado-Cobos, & Pérez-Lanzac, 1986).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body .

Result of Action

Given the broad range of activities of imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate plays a crucial role in biochemical reactions due to its unique structure. The nitro group attached to the imidazole ring makes it highly reactive and capable of interacting with various biomolecules. This compound is known to interact with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is essential for the compound’s biological activity, as the reduction process can lead to the formation of reactive intermediates that can further interact with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cellular metabolism and gene expression. The compound can induce oxidative stress by generating reactive oxygen species (ROS) during its reduction process. This oxidative stress can lead to the activation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound can modulate the expression of genes involved in antioxidant defense mechanisms, further impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to enzymes such as nitroreductases, leading to the reduction of the nitro group to an amino group. This reduction process generates reactive intermediates that can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate ROS also contributes to its molecular mechanism, as ROS can cause oxidative damage to cellular components, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or light . Over time, the degradation products can accumulate and potentially alter the compound’s biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial activity by inhibiting the growth of pathogenic microorganisms . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the generation of ROS and oxidative damage to tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitroreductases. The reduction of the nitro group to an amino group is a key metabolic pathway for this compound . This reduction process requires cofactors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which act as electron donors. The compound’s metabolism can also affect metabolic flux and metabolite levels, as the reactive intermediates generated during the reduction process can interact with other metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is relatively hydrophilic due to the presence of the nitro and carboxylate groups, which facilitate its transport across cell membranes through specific transporters . Once inside the cells, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments such as the cytoplasm and mitochondria, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity. For example, the generation of ROS in the mitochondria can lead to mitochondrial dysfunction and apoptosis, highlighting the importance of subcellular localization in the compound’s biological activity.

Propiedades

IUPAC Name |

methyl 1-methyl-5-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEABRXWBICJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555360 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1563-98-0 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)